molecular formula C39H71NO3 B15169352 11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide CAS No. 880544-99-0

11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide

Cat. No.: B15169352
CAS No.: 880544-99-0
M. Wt: 602.0 g/mol
InChI Key: JPPJQKMASZBTKS-UHFFFAOYSA-N
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Description

11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide is a complex organic compound characterized by its unique structure, which includes a long aliphatic chain and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide typically involves the esterification of docosanol with 11-bromoundecanoic acid, followed by the amidation with 4-hydroxyaniline. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the long aliphatic chain can interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(4-hydroxyphenyl)fluorene: Similar in having a phenolic group but differs in its core structure.

    Tetrakis(4-hydroxyphenyl)porphyrin: Contains multiple phenolic groups and a porphyrin core.

Uniqueness

This detailed article provides a comprehensive overview of 11-(Docosyloxy)-N-(4-hydroxyphenyl)undecanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

880544-99-0

Molecular Formula

C39H71NO3

Molecular Weight

602.0 g/mol

IUPAC Name

11-docosoxy-N-(4-hydroxyphenyl)undecanamide

InChI

InChI=1S/C39H71NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-28-35-43-36-29-26-23-20-18-21-24-27-30-39(42)40-37-31-33-38(41)34-32-37/h31-34,41H,2-30,35-36H2,1H3,(H,40,42)

InChI Key

JPPJQKMASZBTKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOCCCCCCCCCCC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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